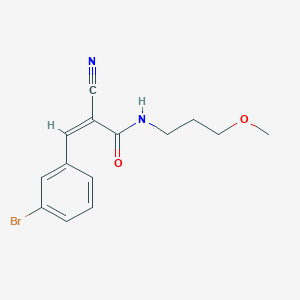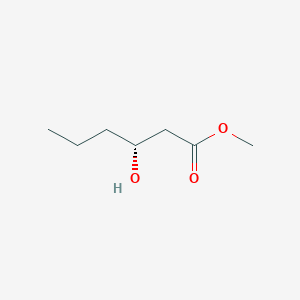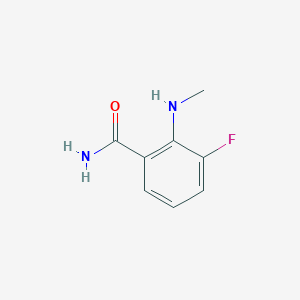
(Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide, also known as BRD 7552, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of enamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552 involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases. By inhibiting the BET proteins, (Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552 can modulate the expression of genes involved in inflammation, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
(Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and suppress the replication of HIV. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552 in lab experiments is its specificity towards the BET proteins. This allows researchers to study the role of these proteins in various diseases and develop new therapies targeting them. However, one of the limitations of using (Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552 is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on (Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552. One of the areas of interest is the development of more potent and selective BET inhibitors. Additionally, researchers are exploring the potential of combining (Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552 with other drugs to enhance its therapeutic efficacy. Furthermore, the role of BET proteins in various diseases is still not fully understood, and further research is needed to elucidate their mechanisms of action.
Conclusion:
In conclusion, (Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its specificity towards the BET proteins makes it an attractive candidate for the development of new therapies for various diseases. Further research is needed to fully understand the mechanisms of action of (Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552 and its potential applications in clinical settings.
Synthesis Methods
The synthesis method of (Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552 involves the reaction of 3-bromobenzonitrile with (Z)-3-(3-bromophenyl)acrylic acid, followed by the addition of 3-methoxypropylamine. The resulting product is then purified through column chromatography to obtain pure (Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552.
Scientific Research Applications
(Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In particular, it has shown promising results in the treatment of prostate cancer, breast cancer, and HIV.
properties
IUPAC Name |
(Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-19-7-3-6-17-14(18)12(10-16)8-11-4-2-5-13(15)9-11/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,18)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLQLFYAIOEBFB-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=CC=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CC(=CC=C1)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{3-[(2-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2642351.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2642353.png)
![2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2642355.png)
![N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-ylidene)-4-(trifluoromethyl)aniline](/img/structure/B2642361.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate](/img/structure/B2642363.png)


![4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B2642370.png)
![N-(4-bromophenyl)-2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2642371.png)
